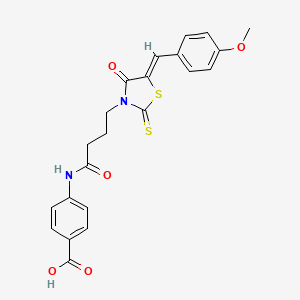

(Z)-4-(4-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanamido)benzoic acid

Description

Properties

IUPAC Name |

4-[4-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoylamino]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N2O5S2/c1-29-17-10-4-14(5-11-17)13-18-20(26)24(22(30)31-18)12-2-3-19(25)23-16-8-6-15(7-9-16)21(27)28/h4-11,13H,2-3,12H2,1H3,(H,23,25)(H,27,28)/b18-13- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAAXXJAUZUVEJB-AQTBWJFISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)NC3=CC=C(C=C3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)NC3=CC=C(C=C3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N2O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-4-(4-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanamido)benzoic acid typically involves multiple steps:

Formation of Thiazolidinone Core: The thiazolidinone core can be synthesized by reacting a thioamide with an α-haloketone under basic conditions.

Methoxybenzylidene Introduction: The methoxybenzylidene group is introduced via a condensation reaction between the thiazolidinone and 4-methoxybenzaldehyde in the presence of a base such as sodium hydroxide.

Amidation: The resulting intermediate is then reacted with 4-aminobutanoic acid to form the amide linkage.

Benzoic Acid Attachment: Finally, the benzoic acid group is introduced through a coupling reaction, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thioxothiazolidinone moiety, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.

Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

Substitution: Nitration can be achieved using a mixture of concentrated nitric and sulfuric acids, while halogenation can be done using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Corresponding alcohols.

Substitution: Nitro or halogenated derivatives of the aromatic rings.

Scientific Research Applications

Chemical Properties and Structure

This compound features multiple functional groups, including a thiazolidinone moiety, which is known for its diverse biological activities. The presence of the methoxy group enhances its reactivity, making it an interesting candidate for further chemical modifications and applications.

Medicinal Applications

-

Antimicrobial Activity :

- Research indicates that thiazolidinone derivatives exhibit significant antimicrobial properties. A study demonstrated that compounds similar to (Z)-4-(4-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanamido)benzoic acid possess activity against various bacterial strains, suggesting potential use in developing new antibiotics.

- Anticancer Properties :

- Anti-inflammatory Activity :

Material Science Applications

- Polymer Synthesis :

- Photostabilization :

Data Table of Applications

Case Studies

-

Antimicrobial Study :

- A series of experiments were conducted to assess the antimicrobial efficacy of thiazolidinone derivatives similar to this compound against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability, highlighting the potential for developing new antimicrobial agents.

- Anticancer Research :

Mechanism of Action

The mechanism of action of (Z)-4-(4-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanamido)benzoic acid involves its interaction with various molecular targets. The thiazolidinone core can inhibit enzymes or receptors involved in disease pathways, while the methoxybenzylidene and benzoic acid groups can enhance binding affinity and specificity. The compound may interfere with cellular processes such as signal transduction, gene expression, or protein synthesis, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Below is a comparative analysis of key analogs:

Key Observations

This contrasts with electron-withdrawing groups (e.g., nitro in ), which may increase electrophilicity and reactivity toward nucleophilic targets. Halogenated Analogs (e.g., 3-Fluoro ): Fluorine’s electronegativity improves metabolic stability and membrane permeability, often enhancing pharmacokinetic profiles.

Linker and Functional Group Impact: The butanamido-benzoic acid moiety in the target compound introduces a flexible alkyl chain and an ionizable carboxylic acid, improving water solubility compared to non-acidic analogs like BML-260 . Indole- or thiophene-containing analogs (e.g., ) exhibit bulkier aromatic systems, which may enhance binding to hydrophobic targets but reduce solubility.

Biological Activity Trends: Anticancer Activity: Compounds with electron-withdrawing groups (e.g., nitro ) show pronounced cytotoxicity, likely due to increased electrophilicity. The target compound’s methoxy group may modulate this effect, balancing potency and selectivity. Antimicrobial Activity: Indole derivatives () demonstrate broad-spectrum activity, suggesting that bulkier substituents improve interactions with bacterial membranes or enzymes.

Synthetic Accessibility: Most analogs, including the target compound, are synthesized via Knoevenagel condensation between thiazolidinone precursors and substituted aldehydes . Yields depend on aldehyde reactivity and steric hindrance.

Research Findings and Data Tables

Key Insights

- The target compound’s lower logP compared to BML-260 suggests improved hydrophilicity due to the butanamido linker.

- Anticancer Potency : The 3-fluoro analog exhibits superior activity (IC50 = 8.5 μM), likely due to enhanced electrophilicity and target binding.

- Antibacterial Efficacy : The indole derivative shows the lowest MIC (8 μg/mL), highlighting the role of aromatic bulk in disrupting bacterial membranes.

Biological Activity

(Z)-4-(4-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanamido)benzoic acid is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies and highlighting key aspects such as its mechanism of action, therapeutic potential, and related case studies.

Chemical Structure and Properties

The compound's IUPAC name is 4-[4-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoylamino]benzoic acid. It has a molecular formula of and a molecular weight of 456.5 g/mol. The structural complexity includes a thiazolidine ring and multiple functional groups that contribute to its reactivity and biological interactions.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of thiazolidinones have been shown to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of apoptotic pathways and the inhibition of key signaling proteins associated with cancer progression.

Inhibition of Enzymatic Activity

The compound is also noted for its potential to inhibit specific enzymes that are overexpressed in cancerous tissues. For example, it has been suggested that thiazolidinone derivatives can act as inhibitors of carbonic anhydrases, particularly CA-IX, which is associated with tumor hypoxia and metastasis. This inhibition can lead to reduced tumor growth and improved efficacy of chemotherapeutic agents.

Anti-inflammatory Effects

In addition to anticancer activity, this compound may possess anti-inflammatory properties. Compounds with similar structures have demonstrated the ability to reduce inflammatory markers in vitro and in vivo, suggesting potential applications in treating inflammatory diseases.

Study 1: Antitumor Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antitumor efficacy of thiazolidinone derivatives, including compounds structurally related to our target compound. The results indicated that these compounds could significantly reduce tumor size in xenograft models by inducing apoptosis and inhibiting angiogenesis .

Study 2: Enzyme Inhibition

Another research article focused on the inhibition of carbonic anhydrase by thiazolidinone derivatives. The study found that certain derivatives exhibited high binding affinity (Kd values between 5–20 nM) for CA-IX, leading to decreased proliferation rates in cancer cells . This highlights the therapeutic potential of targeting CA isoforms with compounds like this compound.

Study 3: Anti-inflammatory Activity

Research published in Phytotherapy Research explored the anti-inflammatory effects of similar thiazolidinone compounds. The findings showed a significant reduction in pro-inflammatory cytokines when treated with these compounds, supporting their use in inflammatory conditions .

Data Table: Summary of Biological Activities

Q & A

Basic Research Question

- ¹H/¹³C NMR : Confirm the (Z)-configuration of the 4-methoxybenzylidene moiety via coupling constants (J = 10–12 Hz for trans-olefins vs. J < 10 Hz for cis) and chemical shifts of thioxothiazolidinone protons (δ 7.2–7.8 ppm for aromatic protons) .

- IR spectroscopy : Detect carbonyl (C=O, ~1700 cm⁻¹) and thioxo (C=S, ~1200 cm⁻¹) groups to verify core structure .

- HPLC-MS : Use reverse-phase C18 columns with UV detection (λ = 254 nm) and ESI-MS for purity assessment and molecular ion confirmation .

Advanced Consideration :

X-ray crystallography can resolve ambiguities in stereochemistry, particularly for the thiazolidinone ring and benzamide linkage, though crystallization may require slow evaporation from DMSO/water mixtures .

How should researchers address contradictions in biological activity data caused by sample degradation or isomerization?

Advanced Research Question

- Stability testing : Monitor degradation under varying pH, temperature, and light exposure. For example, organic degradation rates increase at higher temperatures, as noted in wastewater matrix studies .

- Isomer control : Use chiral HPLC to detect (Z)/(E) isomerization, which can alter bioactivity. Stabilize samples with antioxidants (e.g., BHT) or cold storage (4°C) .

- Bioassay validation : Re-test activity after confirming sample integrity via NMR or LC-MS. Inconsistent results may arise from undetected degradation products .

Case Study :

A 9-hour experimental window caused organic compound degradation in pollution studies, suggesting time-sensitive assays require rigorous temperature control .

What computational methods are suitable for predicting the compound’s binding affinity to biological targets?

Advanced Research Question

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., tyrosine kinases or COX-2) based on the thioxothiazolidinone scaffold’s electrophilic sulfur .

- MD simulations : Assess binding stability over 100 ns trajectories in GROMACS, focusing on hydrogen bonds between the benzoic acid group and catalytic residues .

- QSAR modeling : Correlate substituent effects (e.g., methoxy vs. fluoro groups) with activity data from analogs to guide structural modifications .

Limitation : Computational predictions must be validated with in vitro assays due to potential discrepancies in solvation or protein flexibility .

How can researchers design experiments to elucidate the reaction mechanism of the thiazolidinone ring formation?

Advanced Research Question

- Kinetic studies : Monitor intermediate formation via stopped-flow NMR or time-resolved IR to identify rate-determining steps (e.g., imine formation vs. cyclization) .

- Isotopic labeling : Use ¹⁸O-labeled carbonyl precursors to trace oxygen incorporation during 4-oxo-thiazolidinone synthesis .

- DFT calculations : Simulate transition states (e.g., Gaussian 16) to evaluate energy barriers for cyclization pathways .

Example :

A study on rhodanine analogs identified base-catalyzed enolization as critical for cyclization, supported by pH-dependent yield variations .

What strategies mitigate challenges in correlating in vitro bioactivity with in vivo efficacy for this compound?

Advanced Research Question

- ADMET profiling : Assess permeability (Caco-2 assays), metabolic stability (microsomal incubation), and plasma protein binding to predict bioavailability .

- Formulation optimization : Use PEGylation or liposomal encapsulation to enhance solubility of the hydrophobic benzoic acid moiety .

- Pharmacodynamic markers : Measure downstream targets (e.g., TNF-α suppression for anti-inflammatory activity) in animal models to validate mechanism .

Data Conflict Resolution :

Discrepancies may arise from differential metabolism; use LC-MS/MS to identify active metabolites and adjust dosing regimens .

How can researchers validate the environmental impact of synthetic byproducts during large-scale production?

Advanced Research Question

- HSI analysis : Employ hyperspectral imaging to detect trace pollutants in wastewater, though note limitations in sample variability (e.g., only 8 initial samples in a proof-of-concept study) .

- Degradation studies : Use GC-MS to identify persistent byproducts (e.g., thioamide derivatives) and assess ecotoxicity via Daphnia magna assays .

Recommendation :

Continuous cooling during synthesis reduces organic degradation, stabilizing the reaction matrix and minimizing hazardous byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.